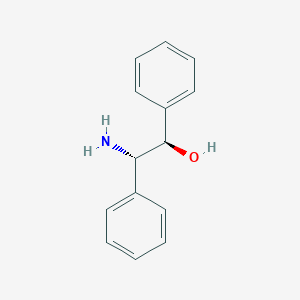

(1R,2S)-2-Amino-1,2-diphenylethanol

概要

説明

(1R,2S)-2-Amino-1,2-diphenylethanol (abbreviated as (1R,2S)-ADPE) is a chiral β-amino alcohol with two phenyl groups and a hydroxyl group. Its molecular formula is C₁₄H₁₅NO, molecular weight 213.28 g/mol, and CAS number 23190-16-1 . Structurally, it features a stereogenic center at C2 and a secondary alcohol group, making it a versatile resolving agent in asymmetric synthesis.

Key applications include:

- Diastereomeric salt formation for enantioseparation of acids like mandelic acid , tropic acid , and axially chiral triazoles .

- Chiral auxiliary in Pd(II)-catalyzed tandem alkylation and carbonylative coupling reactions .

Physicochemical properties include a white crystalline solid form, slight solubility in methanol/ethanol, and stability under dry, ventilated storage conditions . It is commercially available at ~$1.68/g (500 g scale) .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-Amino-1,2-diphenylethanol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone using chiral reducing agents. For example, the reduction of 2-amino-1,2-diphenylethanone with a chiral borane complex can yield the desired product with high enantioselectivity . Another method involves the asymmetric hydrogenation of the corresponding imine, which can be catalyzed by chiral transition metal complexes .

Industrial Production Methods

On an industrial scale, the production of this compound often involves the use of biocatalysts or chiral auxiliaries to achieve high yields and enantioselectivity. The use of whole-cell biocatalysts, such as yeast, has been reported for the reduction of ketones to the corresponding alcohols . Additionally, the use of chiral auxiliaries in the synthesis can help in achieving the desired stereochemistry with high efficiency .

化学反応の分析

Types of Reactions

(1R,2S)-2-Amino-1,2-diphenylethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Oxidation: The compound can be oxidized to the corresponding ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions include the corresponding ketones, alcohols, and N-alkylated derivatives, depending on the reaction conditions and reagents used .

科学的研究の応用

Chiral Auxiliary in Organic Synthesis

(1R,2S)-2-Amino-1,2-diphenylethanol is widely utilized as a chiral auxiliary in asymmetric synthesis. It facilitates the formation of chiral centers in various organic compounds through:

- Pd(II)-Assisted Reactions : It is effective in palladium-catalyzed coupling reactions, enhancing the selectivity for desired enantiomers .

- Tandem Alkylation : The compound plays a crucial role in chiral tandem alkylation processes, allowing for the synthesis of complex molecules with high enantiomeric purity .

Pharmaceutical Development

The compound has been investigated for its potential applications in drug development due to its ability to influence the stereochemistry of drug candidates. Its use as a chiral auxiliary can lead to:

- Improved Bioactivity : By ensuring that only the desired enantiomer is produced, this compound can enhance the pharmacological properties of drugs .

Biochemical Research

In biochemical contexts, this compound serves as a reagent for studying various biological processes:

- Cell Culture and Analysis : It is used in cell biology for modifying cell cultures and analyzing cellular responses to different stimuli .

- Immune Response Studies : The compound has been involved in research focusing on immune checkpoint proteins and cytokines, contributing to the understanding of immune responses .

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Key Benefits |

|---|---|---|

| Organic Synthesis | Chiral auxiliary in Pd(II) reactions | Enhances selectivity and yields |

| Pharmaceutical | Drug development and optimization | Improves bioactivity of enantiomers |

| Biochemical Research | Cell culture and immune response studies | Facilitates analysis of biological processes |

Case Study 1: Asymmetric Synthesis

A study highlighted the use of this compound in the synthesis of a pharmaceutical intermediate. The researchers employed it as a chiral auxiliary to achieve high enantioselectivity in a key step involving palladium-catalyzed coupling reactions. The resulting product demonstrated significantly enhanced biological activity compared to its racemic counterpart.

Case Study 2: Immunological Research

In immunological studies, this compound was utilized to modify immune checkpoint proteins. Researchers found that this modification improved the binding affinity of antibodies to their targets, thereby enhancing the efficacy of therapeutic antibodies in cancer treatment.

作用機序

The mechanism by which (1R,2S)-2-Amino-1,2-diphenylethanol exerts its effects involves its interaction with various molecular targets. The compound can act as a ligand for chiral catalysts, facilitating asymmetric synthesis reactions. It can also interact with enzymes, influencing their activity and selectivity. The specific pathways involved depend on the particular application and the molecular targets being studied .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Differences

The table below compares (1R,2S)-ADPE with three commercially available bulky amines used in enantioselective crystallization :

*Estimated based on supplier data (Combi-Blocks, Sigma-Aldrich).

Key Observations :

- (1R,2S)-ADPE balances steric bulk and solubility, enabling efficient resolution of mandelic acid (90% yield) compared to (S)-1-phenylethylamine (65% yield) .

- (1R,2R)-DPEN’s dual amine groups hinder its use in acidic media due to competitive protonation .

Enantiomeric Pair: (1R,2S)-ADPE vs. (1S,2R)-ADPE

Notable Differences:

- Despite identical thermodynamic binding to β-cyclodextrin , enantiomers exhibit mirror-image selectivity in resolving mandelic acid .

- (1R,2S)-ADPE is preferred industrially due to its established efficacy in tropic acid resolution .

Enantioseparation Efficiency

(1R,2S)-ADPE outperforms analogues in resolving chlorinated tropic acids via solvent-induced chirality switching (90% ee vs. 70% ee for (S)-1-phenylethylamine) . For triazole derivatives, it achieves >99% diastereomeric excess (d.e.) compared to <80% d.e. with (1R,2R)-DPEN .

Cost-Effectiveness

At $1.68/g, (1R,2S)-ADPE is 30% cheaper than (1R,2R)-DPEN and 60% cheaper than (R)-1,2,2-triphenylethylamine . Its gram-scale synthesis via Pd-catalyzed arylation retains >90% yield and enantioselectivity, reducing production costs .

生物活性

(1R,2S)-2-Amino-1,2-diphenylethanol, also known as ADPE (Amino-Diphenyl-Ethanol), is a chiral compound that has garnered attention for its biological activities and applications in asymmetric synthesis. This article explores its biological activity, focusing on its interactions with various receptors, its role in chiral resolution, and other significant biochemical properties.

- Molecular Formula : C₁₄H₁₅NO

- Molecular Weight : 213.28 g/mol

- Melting Point : 142-144 °C

- Density : 1.1 g/cm³

- Boiling Point : 374.3 °C at 760 mmHg

NMDA Receptor Affinity

This compound exhibits notable affinity for the NMDA (N-methyl-D-aspartate) receptor, which is critical for synaptic plasticity and memory function. This compound acts as a potential modulator of this receptor, influencing excitatory neurotransmission in the central nervous system .

Chiral Discrimination and Resolution

The compound plays a significant role in the resolution of racemic mixtures of various chiral compounds. Studies have shown that (1R,2S)-ADPE can facilitate the separation of enantiomers through diastereomeric salt formation. For instance, it has been effectively used to resolve 3-hydroxycarboxylic acids by forming stable diastereomeric salts with high enantiomeric purity .

Study on Chiral Discrimination

A systematic study investigated the chiral discrimination of 2-arylalkanoic acids using (1R,2S)-ADPE. The results indicated that the position of substituents on the aromatic rings significantly affects resolution efficiency. The formation of hydrogen-bond networks in diastereomeric salts was identified as a key factor influencing solubility and stability, thereby affecting resolution outcomes .

Enantioseparation Efficiency

In a comparative analysis of enantioseparation techniques, (1R,2S)-ADPE demonstrated superior performance in polar solvents compared to less polar ones. The study highlighted that using solvents like chloroform and THF yielded different efficiencies based on the solubility of the formed salts .

Research Findings

| Property | Value |

|---|---|

| NMDA Receptor Affinity | Modulator |

| Melting Point | 142-144 °C |

| Role in Chiral Resolution | Effective enantiomer separator |

| Solvent Efficiency | Higher in polar solvents |

Q & A

Basic Research Questions

Q. What are the key methodologies for synthesizing (1R,2S)-2-amino-1,2-diphenylethanol with high enantiomeric excess (ee)?

Answer:

- Palladium-Catalyzed Asymmetric Arylation : A gram-scale synthesis using Pd catalysis achieves >92% yield and >99% ee. Substrate 1a reacts with phenylboronic acid under optimized conditions (e.g., solvent: DMF/MeOH, 60°C), demonstrating scalability without compromising enantioselectivity .

- Stereodivergent Synthesis : Adjusting reaction conditions (e.g., MgBr₂·Et₂O vs. Amberlyst 15) enables access to both (1R,2S) and (1R,2R) isomers with ≥95% ee (Scheme 14) .

- Microwave-Assisted Ligand Preparation : Rapid synthesis of chiral Schiff base ligands from this compound and o-vanillin in methanol (30 min, 80°C) yields Fe(III) complexes for catalytic applications .

Table 1: Comparison of Synthesis Methods

| Method | Yield (%) | ee (%) | Scale | Key Conditions | Reference |

|---|---|---|---|---|---|

| Pd-Catalyzed Arylation | 92 | >99 | Gram-scale | DMF/MeOH, 60°C | |

| Stereodivergent Routes | 85–95 | 95–99 | Milligram | MgBr₂·Et₂O/Amberlyst 15 | |

| Microwave Ligand Prep | Quantitative | N/A | Milligram | Microwave, 80°C |

Q. How should researchers handle and store this compound to ensure safety and stability?

Answer:

- Hazard Classification : Classified as Harmful if swallowed (H302). Use PPE (gloves, goggles) and avoid ingestion/inhalation .

- Storage : Store in airtight containers at 2–8°C. Opened samples require labeling with date, remaining quantity, and storage history to prevent degradation .

- First Aid : For skin contact, rinse with water for ≥15 min. If ingested, seek medical attention and provide SDS to physicians .

Q. What role does solvent selection play in stereoselective resolution using this compound?

Answer: Solvents control diastereomeric salt formation via hydrogen-bond networks:

- 1-PrOH/1-BuOH : Favors columnar hydrogen-bond networks in salts with mandelic acid, enabling enantioseparation .

- 1,4-Dioxane : Induces sheetlike structures, reversing stereoselectivity. Solvent size and hydrogen-bonding capacity dictate crystal packing .

Advanced Research Questions

Q. What molecular interactions govern chiral discrimination when using this compound as a resolving agent?

Answer:

- Hydrogen-Bond Networks : Diastereomeric salts form columnar networks stabilized by water inclusion in "less-soluble" salts. Absence of water in "more-soluble" salts reduces stability, enhancing resolution efficiency .

- Substituent Effects : Electron-withdrawing groups on 2-arylalkanoic acids improve discrimination by altering π-π stacking and hydrogen-bond donor capacity .

Table 2: Resolution Efficiency of 2-Arylalkanoic Acids

| Acid Substituent | Resolution Efficiency (%) | Key Interaction |

|---|---|---|

| -NO₂ (para) | 85 | Strong H-bonding + π-stacking |

| -OCH₃ (meta) | 45 | Weak H-bonding |

Q. How do solvent-induced hydrogen-bonding networks influence diastereomeric salt formation?

Answer:

- 1,4-Dioxane Incorporation : Forms pseudopolymorphic salts with this compound, altering crystal lattice energy. IR and XRD confirm solvent inclusion, which modulates solubility differences by 3–5× .

- Thermodynamic Stability : Less-soluble salts with 1-PrOH exhibit ΔG ≈ −15 kJ/mol due to reinforced hydrogen bonds, while 1,4-dioxane salts show ΔG ≈ −8 kJ/mol .

Q. What mechanistic insights explain the role of this compound in asymmetric catalysis?

Answer:

- Chiral Inductor : In Pd-catalyzed arylations, the amino alcohol directs face-selective coordination of α-ketones, achieving >99% ee via steric and electronic modulation .

- Ligand Design : Derivatives act as NHC precursors in Ru-catalyzed reactions, with ee values >98% in cross-couplings (e.g., Suzuki-Miyaura) .

Q. How can researchers optimize gram-scale synthesis while maintaining enantioselectivity?

Answer:

- Catalyst Loading : Reduce Pd catalyst to 0.5 mol% without yield/ee loss by optimizing boronic acid equivalents (3.0 equiv) and reaction time (12 h) .

- Workup Strategies : Use Amberlyst 15 for protonation instead of aqueous acids to prevent racemization during product isolation .

Q. What emerging applications exist in materials science and supramolecular chemistry?

Answer:

特性

IUPAC Name |

(1R,2S)-2-amino-1,2-diphenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-14,16H,15H2/t13-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEJJWYZZKKKSEV-UONOGXRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H]([C@@H](C2=CC=CC=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23190-16-1 | |

| Record name | (1R,2S)-(-)-2-Amino-1,2-diphenylethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。